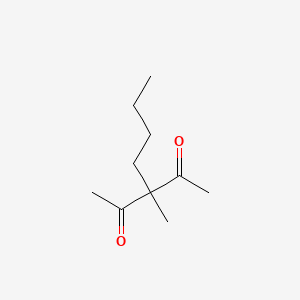

3-Butyl-3-methylpentane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112114-45-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-butyl-3-methylpentane-2,4-dione |

InChI |

InChI=1S/C10H18O2/c1-5-6-7-10(4,8(2)11)9(3)12/h5-7H2,1-4H3 |

InChI Key |

MZXCLOJYAGPQRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Butyl 3 Methylpentane 2,4 Dione

Established Synthetic Pathways for 3-Butyl-3-methylpentane-2,4-dione and Related Alkylated β-Diketones

The traditional and most direct route to 3-alkylated pentane-2,4-diones involves the C-alkylation of pentane-2,4-dione (also known as acetylacetone). unirioja.es The synthesis of a di-substituted derivative like this compound necessitates a sequential alkylation process.

The fundamental approach for synthesizing 3-alkylpentane-2,4-diones is the C-alkylation of acetylacetone (B45752) under various conditions. unirioja.es For a compound with two different substituents on the α-carbon, such as this compound, the synthesis would logically proceed through a two-step sequence. First, a mono-alkylation is performed to produce either 3-methylpentane-2,4-dione or 3-butylpentane-2,4-dione. This is typically achieved by reacting the enolate of pentane-2,4-dione, formed with a suitable base, with an appropriate alkyl halide (e.g., methyl iodide or butyl bromide).

A common procedure for methylation involves reacting pentane-2,4-dione with methyl iodide in the presence of anhydrous potassium carbonate in a solvent like acetone. orgsyn.org A subsequent, second alkylation step would then be performed on the purified mono-alkylated product. For instance, the enolate of 3-methylpentane-2,4-dione would be generated and reacted with a butyl halide to yield the final product.

Key challenges in these classical alkylation reactions include:

C- vs. O-alkylation: The enolate anion of a β-diketone is an ambident nucleophile, meaning it can be alkylated at either the central carbon (C-alkylation) or the oxygen atom (O-alkylation). Reaction conditions can be tuned to favor the desired C-alkylation product.

Over-alkylation: In the first step, there is a risk of forming the dialkylated product (e.g., 3,3-dimethylpentane-2,4-dione) alongside the desired mono-alkylated species. orgsyn.org Careful control of stoichiometry and reaction time is necessary to maximize the yield of the mono-substituted intermediate. orgsyn.org

Purification: The separation of C- and O-alkylated products, as well as mono- and di-alkylated products, can be challenging. One reported method involves forming copper complexes of the C-alkylated products, which facilitates their separation and purification before decomposition to recover the pure β-diketone. researchgate.net

To enhance the reactivity of the alkylating agent, a Finkelstein reaction can be employed, where less reactive alkyl chlorides are converted in situ to more reactive alkyl iodides. researchgate.net

| Starting Material | Alkylating Agent | Base / Catalyst | Solvent | Product | Key Findings | Reference |

| Pentane-2,4-dione | Methyl iodide | Anhydrous K₂CO₃ | Acetone | 3-Methylpentane-2,4-dione | A standard procedure for mono-methylation; risk of dialkylation product formation noted. | orgsyn.org |

| Pentane-2,4-dione | Various alkyl chlorides | K₂CO₃ / NaI (Finkelstein) | Methyl isobutyl ketone (MIBK) | 3-Alkylpentane-2,4-diones | Efficient method using less expensive chloro derivatives; MIBK allows for azeotropic water removal. | researchgate.net |

| Pentane-2,4-dione | 1-Bromodecane | NaH | THF / DMF | 3-Decylpentane-2,4-dione | A general procedure for introducing long alkyl chains onto acetylacetone. | unirioja.es |

| 3-Methylpentane-2,4-dione | Butyl bromide | Sodium hydride | Toluene | This compound | A plausible second step in a sequential alkylation synthesis. | N/A |

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer improved selectivity, milder reaction conditions, and better atom economy compared to classical stoichiometric approaches.

Heterogeneous Catalysis: Calcined hydrotalcite, a synthetic anionic clay, has been demonstrated as an efficient and selective solid base catalyst for the C-monoalkylation of 2,4-pentanedione with reactive alkylating agents. tandfonline.com Such heterogeneous catalysts simplify product purification, as they can be easily removed from the reaction mixture by filtration.

Homogeneous Catalysis and "Hydrogen Borrowing": A significant advancement is the use of transition-metal complexes in "hydrogen borrowing" or "acceptorless dehydrogenative coupling" reactions. nih.govrsc.org These processes use alcohols, which are environmentally benign and readily available, as alkylating agents instead of traditional alkyl halides. rsc.org The mechanism involves the catalyst (e.g., based on manganese or iridium) temporarily oxidizing the alcohol to an aldehyde. nih.govrsc.org This aldehyde then undergoes a condensation reaction with the β-diketone, and the resulting intermediate is hydrogenated by the catalyst, which returns the "borrowed" hydrogen. The only byproduct of this elegant process is water, making it a green and atom-economical method. nih.govrsc.org

For instance, manganese pincer complexes have been reported for the α-alkylation of ketones with primary alcohols under mild conditions. nih.gov Similarly, iridium(III) complexes are effective for the α-alkylation of ketones and the β-alkylation of secondary alcohols. rsc.org

Regioselectivity: As mentioned, the primary regioselective challenge in the alkylation of pentane-2,4-dione is controlling C- versus O-alkylation. The choice of solvent and counter-ion can influence this selectivity. Generally, polar, aprotic solvents favor C-alkylation. Furthermore, methods have been developed for the highly regioselective allylation of β-diketones, overcoming their natural tendency to act as nucleophiles to instead favor addition to the carbonyl oxygen. nih.govnih.gov

Stereoselectivity: The target molecule, this compound, possesses an α-quaternary carbon that is achiral because two of the attached groups are identical (acetyl groups). However, the synthesis of chiral β-diketones with α-quaternary stereocenters is a significant area of research. If the two carbonyl-containing groups were different, the α-carbon would be a stereocenter.

The development of enantioselective methods is crucial for creating such chiral centers. For example, highly enantioselective allylation reactions of β-diketones have been developed that can generate functionally complex tertiary carbinols with high stereocontrol. nih.govnih.gov These reactions often utilize chiral catalysts to control the facial selectivity of the attack on the prochiral substrate. Another approach involves enzymatic strategies, which can achieve high levels of diastereo- and enantioselectivity in the synthesis of related structures like α-alkyl-α,β-dihydroxyketones. nih.gov These considerations are paramount when designing syntheses for structurally analogous but chiral β-diketones.

Novel Synthetic Route Development for this compound

The development of novel synthetic routes for compounds like this compound is driven by the desire for greater efficiency, sustainability, and atom economy, in line with the principles of green chemistry.

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org Several modern catalytic methods align with these goals and could be applied to the synthesis of this compound.

A prospective green synthesis could involve a sequential alkylation using the hydrogen-borrowing methodology. nih.govrsc.org

Step 1 (Methylation): 3-Methylpentane-2,4-dione could be synthesized by reacting pentane-2,4-dione with methanol (B129727) in the presence of a manganese or iridium pincer complex. This avoids the use of methyl iodide, a toxic reagent.

Step 2 (Butylation): The resulting 3-methylpentane-2,4-dione could then be alkylated with butan-1-ol using a similar catalytic system to afford the final product, this compound.

Another green approach involves the use of water as a reaction solvent. nih.gov While most catalysts are incompatible with water, specific systems have been developed that are stable and active. For example, a metal-free, boron-catalyzed dehydrative allylation of 1,3-diketones with allyl alcohols has been successfully performed in water, demonstrating the potential for aqueous-phase synthesis of related compounds. nih.gov

| Synthetic Step | Proposed Reagents | Catalyst | Solvent | Green Chemistry Principle | Reference |

| Methylation | Pentane-2,4-dione, Methanol | (ⁱPr-PNP)Mn(H)(CO)₂ | Toluene | Atom economy (water byproduct), use of renewable feedstock (alcohol), avoids toxic alkyl halide. | nih.gov |

| Butylation | 3-Methylpentane-2,4-dione, Butan-1-ol | Cp*Ir(III) complex | Toluene | Atom economy, safer reagents, catalytic process. | rsc.org |

| Alternative Allylation | 1,3-Diketone, Allyl alcohol | B(C₆F₅)₃ | Water | Use of a green solvent (water), metal-free catalysis. | nih.gov |

Understanding the reaction mechanism is key to optimizing conditions and expanding the scope of novel synthetic routes. The plausible mechanism for the manganese-catalyzed α-alkylation via hydrogen borrowing serves as an excellent example. nih.gov

The catalytic cycle is believed to proceed as follows:

Dehydrogenation: The manganese pincer complex accepts a hydride from the primary alcohol (e.g., butan-1-ol), releasing an aldehyde (butanal) and forming a manganese-hydride species.

Condensation: In the presence of a base (e.g., tBuOK), the β-diketone (e.g., 3-methylpentane-2,4-dione) is deprotonated to form an enolate. This enolate then attacks the aldehyde in an aldol-type condensation.

Dehydration: The resulting aldol (B89426) adduct readily dehydrates to form an α,β-unsaturated ketone intermediate.

Hydrogenation: The manganese-hydride species then reduces the carbon-carbon double bond of the unsaturated intermediate, regenerating the active manganese catalyst and yielding the final α-alkylated product.

This redox-neutral, "hydrogen autotransfer" process is highly efficient and showcases the elegance of modern catalytic design in achieving complex transformations under sustainable conditions. nih.gov

Derivatization Reactions and Functional Group Interconversions Involving this compound

The β-dicarbonyl moiety is a versatile functional group, and this compound, with its quaternary α-carbon, exhibits unique reactivity. This section explores the derivatization and functional group interconversions of this compound, focusing on reactions at its key reactive sites.

The two carbonyl groups in this compound are the primary sites for nucleophilic attack. These reactions are fundamental to the synthesis of a wide array of derivatives. A key transformation is the condensation with binucleophiles, which serves as a cornerstone for building heterocyclic systems.

For instance, the reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles. unirioja.es These transformations are not simple additions but are typically followed by a cyclization and dehydration cascade, resulting in a stable aromatic heterocyclic ring. The reaction mechanism involves the initial nucleophilic attack by one of the amino groups of the reagent on one of the carbonyl carbons, followed by an intramolecular condensation of the second amino group with the remaining carbonyl group, ultimately eliminating two molecules of water.

Another example of reactivity at the carbonyl centers is thioacetalization. While direct thioacetalization of β-diketones can sometimes be complex, reagents like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) have been used as odorless 1,3-propanedithiol (B87085) equivalents for the protection of other ketones and aldehydes, showcasing the reactivity of the dicarbonyl system. organic-chemistry.org

A defining feature of this compound is the absence of protons on the central α-carbon, which is substituted with both a butyl and a methyl group. This quaternary substitution pattern precludes typical α-alkylation or α-halogenation reactions that are common for simpler β-diketones like acetylacetone. researchgate.net

Despite the lack of an α-proton at the central carbon, the compound can still form an enol tautomer. The enolization occurs through the loss of a proton from one of the terminal methyl groups (at C1 or C5). This results in an enol form that is part of a conjugated system, which can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. researchgate.net

This enol or its corresponding enolate is the reactive species in several important transformations. Although the central carbon is unreactive, the terminal methyl groups become sites for potential reactions via the enol form. The equilibrium between the keto and enol forms is a crucial aspect of the chemistry of β-dicarbonyl compounds, often influenced by the solvent and temperature. researchgate.net

The ability of this compound to act as a C5 synthon makes it a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings. The dual carbonyl functionality allows for condensation reactions with a range of binucleophiles.

The most common and well-documented application is in the synthesis of pyrazoles and isoxazoles. unirioja.es The reaction with hydrazine or substituted hydrazines provides a direct route to pyrazoles, while the reaction with hydroxylamine hydrochloride yields isoxazoles. nih.govnih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by acid or base. nih.gov The substitution pattern on the resulting heterocycle is dictated by the structure of the dione (B5365651); in this case, it would lead to a tetrasubstituted pyrazole (B372694) or isoxazole (B147169).

Beyond five-membered rings, β-diketones can also be used to construct six-membered heterocyclic systems like pyrimidines. nih.govresearchgate.net Condensation with reagents containing an N-C-N fragment, such as amidines or urea, can lead to the formation of pyrimidine (B1678525) derivatives. For example, reaction with an amidine would involve nucleophilic attack at both carbonyl carbons to form a dihydropyrimidine (B8664642) intermediate, which can then aromatize.

The following table summarizes the formation of key heterocyclic scaffolds from this compound.

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine (or its derivatives) | Pyrazole | Condensation/Cyclization |

| Hydroxylamine | Isoxazole | Condensation/Cyclization |

| Amidines (e.g., Acetamidine) | Pyrimidine | Condensation/Cyclization |

| Urea | Pyrimidine-2,4-dione (Barbiturate-like) | Condensation/Cyclization |

These reactions highlight the utility of this compound as a versatile building block in heterocyclic chemistry, providing access to a variety of substituted ring systems that are of interest in medicinal chemistry and materials science. unirioja.esbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 3 Butyl 3 Methylpentane 2,4 Dione

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 3-Butyl-3-methylpentane-2,4-dione, one would expect to observe characteristic stretching and bending vibrations for its key functional groups. A hypothetical analysis would focus on the following regions:

C=O (Carbonyl) Stretching: As a β-diketone, the compound possesses two carbonyl groups. The IR and Raman spectra would be expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of these groups. The exact position of these bands can provide insight into the electronic environment and potential for keto-enol tautomerism. In related β-diketones, these bands typically appear in the region of 1680-1740 cm⁻¹.

C-H Stretching and Bending: The molecule contains both butyl and methyl groups, which would give rise to characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region of the IR spectrum. C-H bending vibrations for these aliphatic groups would be expected at lower wavenumbers.

C-C Skeletal Vibrations: The carbon backbone of the molecule would produce a series of complex vibrations, often referred to as the "fingerprint region," which is unique to the molecule and can be used for identification.

Data Table: Hypothetical IR and Raman Active Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C=O | Symmetric Stretch | 1700 - 1720 | IR, Raman |

| C=O | Asymmetric Stretch | 1720 - 1740 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C-H (Aliphatic) | Bending | 1350 - 1470 | IR, Raman |

| C-C | Skeletal Vibrations | 800 - 1200 | IR, Raman |

Note: This table is predictive and not based on experimental data for this compound.

Currently, no published experimental or theoretical IR or Raman spectra for this compound could be located.

X-ray Crystallography of this compound and Its Derivatives (if crystalline forms exist)

For this compound, a successful crystallographic study would require the synthesis of a stable, single crystal of the compound or a suitable derivative. The resulting data would confirm the connectivity of the butyl and methyl groups to the pentane-2,4-dione backbone and provide insights into intermolecular interactions in the solid state.

A search of crystallographic databases did not yield any entries for the crystal structure of this compound or its immediate derivatives. Studies on related β-diketones have shown they can form crystalline metal complexes, a potential avenue for future crystallographic analysis of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral forms are synthesized)

This compound possesses a chiral center at the C3 position, where the butyl and methyl groups are attached. Therefore, it can exist as a pair of enantiomers (R and S forms). If a synthesis were to produce a non-racemic mixture of these enantiomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) could be employed for their characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule. For this compound, the electronic transitions associated with the carbonyl groups would likely give rise to distinct signals in the CD spectrum, allowing for the differentiation of the enantiomers.

As there are no reports on the synthesis of enantiomerically enriched this compound, no chiroptical spectroscopic data is available for this compound.

In-depth Scientific Review of this compound Not Possible Due to Lack of Available Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . This absence of dedicated studies prevents the generation of a thorough and scientifically accurate article focusing solely on its coordination chemistry and catalytic applications as requested.

The outlined sections, including its complexation with transition metals, ligand design, synthesis of specific metal complexes (copper, iron, nickel, cobalt, manganese), spectroscopic and structural analysis, and its applications in homogeneous and heterogeneous catalysis, require detailed experimental data and research findings that are not available for this particular molecule in the public domain.

While general information exists for the broader class of β-diketones and for structurally related but distinct compounds like 3-butylpentane-2,4-dione and 3-methylpentane-2,4-dione , the strict requirement to focus exclusively on this compound cannot be met. Extrapolating information from these related compounds would not be scientifically rigorous and would violate the core instruction to provide accurate content solely on the specified subject.

Therefore, it is not feasible to construct the detailed article as per the provided outline. Further research and publication on the synthesis and properties of this compound would be required before such a review could be accurately written.

Coordination Chemistry and Ligand Applications of 3 Butyl 3 Methylpentane 2,4 Dione

Role of 3-Butyl-3-methylpentane-2,4-dione in Supramolecular Chemistry and Self-Assembly

The foundation of supramolecular chemistry lies in the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. researchgate.netnih.gov Metal-ligand coordination is a powerful tool in this "bottom-up" approach, allowing for the construction of complex, multi-component assemblies with specific geometries and functions. nih.govnih.gov

3-Substituted-2,4-pentanedionates, as a class of ligands, are highly valuable in this domain. rsc.org After deprotonation, the two oxygen atoms of the dione (B5365651) moiety form a stable chelate ring with a metal ion. The substituent at the central 3-position can be extensively modified, which allows for the rational design of ligands that can be programmed to self-assemble into larger, photoactive supramolecular structures. rsc.org The nature of the substituent can be tailored to introduce specific functionalities, such as chromophores, or to control the solubility and packing of the resulting metal complexes.

The general utility of 3-substituted-2,4-pentanedionate ligands in forming supramolecular assemblies is summarized below:

| Supramolecular Application | Description | Key Features of 3-Substituted-2,4-dionate Ligands |

| Multichromophoric Complexes | Assemblies containing multiple light-absorbing units, designed for studying and controlling energy and electron transfer processes. | The substituent at the 3-position can be a chromophore itself or a linker to attach other photoactive groups. |

| Macromolecular Structures | Incorporation of metal-dionate complexes into larger polymeric or dendritic structures. | The substituent can act as a point of attachment for polymerization or covalent linkage to other macromolecules. |

| Mesomorphic Materials | Formation of liquid crystalline phases (see section 4.4). The ordered, yet fluid, nature of these phases is a hallmark of supramolecular organization. | The introduction of long alkyl chains or other mesogenic groups at the 3-position can induce liquid crystalline behavior in the corresponding metal complexes. rsc.org |

By strategically designing the substituent at the 3-position of the pentane-2,4-dione framework, chemists can direct the self-assembly process to create a variety of complex and functional supramolecular architectures. rsc.org

Application as Precursors for Advanced Materials (e.g., Liquid Crystals, Metal-Organic Frameworks)

The ability to form stable metal complexes combined with the synthetic versatility of the ligand structure makes 3-substituted pentane-2,4-diones valuable precursors for advanced materials.

Liquid Crystals

Metal complexes of β-diketones, including 3-substituted pentane-2,4-diones, are a significant area of research in the field of metallomesogens (metal-containing liquid crystals). unirioja.es These compounds can exhibit various liquid crystalline phases, such as nematic and smectic phases. The β-diketone group possesses a strong dipole moment, which can enhance the molecular polarizability's anisotropy, a key factor in promoting mesogenic behavior. unirioja.es

Research has shown that by attaching long alkyl chains or other rigid, elongated (calamitic) groups to the 3-position of the pentane-2,4-dione ligand, it is possible to synthesize metal complexes that display liquid crystalline properties. For instance, copper(II) complexes of various 3-substituted pentane-2,4-diones have been synthesized and their mesogenic properties studied in detail. unirioja.es The structure of the substituent directly influences the type of liquid crystal phase and the temperature range over which it is stable.

The following table summarizes findings for copper(II) complexes of different 3-substituted pentane-2,4-dione ligands, demonstrating the relationship between the ligand structure and the resulting liquid crystalline properties.

| Ligand Substituent at 3-Position | Metal Center | Observed Mesophase(s) | Reference |

| 3-Decylpentane-2,4-dione | Cu(II) | Not Mesogenic | unirioja.es |

| 3-(4-(n-decyloxy)phenyl)pentane-2,4-dione | Cu(II) | Nematic, Smectic A | unirioja.es |

| 3-(4'-(n-decyloxy)biphenyl-4-yl)pentane-2,4-dione | Cu(II) | Nematic, Smectic C | unirioja.es |

These ligands can also serve as intermediates for purely organic liquid crystals, such as pyrazole (B372694) and isoxazole (B147169) derivatives, which are formed by reacting the dione with hydrazines or hydroxylamine (B1172632), respectively. researchgate.netunirioja.es

Metal-Organic Frameworks (MOFs)

While 3-substituted pentane-2,4-diones are versatile ligands in coordination chemistry, their application as primary building blocks for Metal-Organic Frameworks (MOFs) is not widely reported in the literature. MOFs are typically constructed from polytopic linkers, meaning ligands that can bind to multiple metal centers to extend a network in two or three dimensions.

Standard pentane-2,4-dione and its 3-substituted derivatives are typically monotopic from the perspective of network formation; they chelate to a single metal center and act as terminal ligands, capping the coordination sites. This prevents the formation of an extended, porous framework. While it is conceivable to design a 3-substituted pentane-2,4-dione where the substituent itself contains additional donor atoms capable of bridging between metal centers, this represents a more complex, multi-step synthetic approach and is not a common strategy in MOF chemistry. The field of MOF synthesis predominantly relies on carboxylate- or azole-based linkers for the construction of robust, porous materials.

Theoretical and Computational Studies on 3 Butyl 3 Methylpentane 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and stability of molecules. For 3-Butyl-3-methylpentane-2,4-dione, these calculations can provide insights into its geometry, conformational preferences, and the energetic landscape of its tautomeric forms.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its chemical behavior. Geometry optimization, a standard computational procedure, would be employed to find the most stable arrangement of its atoms in space. This process minimizes the energy of the molecule with respect to its atomic coordinates. Due to the presence of flexible butyl and methyl groups, a thorough conformational analysis is necessary. This would involve rotating the single bonds to identify various low-energy conformers and determine the global minimum energy structure.

For related, less substituted β-diketones, computational studies have shown that the diketo form is the most stable. It is anticipated that similar calculations for this compound would also identify the diketo tautomer as the most stable conformer.

Energy Landscape of Keto-Enol Tautomers

A hallmark of β-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers in equilibrium. libretexts.org Computational chemistry is particularly adept at exploring the energy differences between these forms. thecatalyst.org For this compound, the equilibrium between the diketo form and its possible enol tautomers would be investigated.

Studies on simpler 3-substituted-2,4-pentanediones have shown that increasing the steric bulk of the substituent at the 3-position shifts the equilibrium towards the keto form. thecatalyst.org This is due to steric hindrance that destabilizes the planar enol form. Given the presence of both a butyl and a methyl group at the 3-position, it is highly probable that the diketo form of this compound is significantly more stable than its enol tautomer. The energy difference (ΔE) between the tautomers can be calculated, providing a quantitative measure of their relative populations at equilibrium.

Table 1: Calculated Energy Difference for Keto-Enol Tautomerism in Substituted 2,4-Pentanediones (Illustrative)

| Substituent at C3 | ΔE (kcal/mol) (Keto vs. Enol) | Reference |

| H | -3.0 | thecatalyst.org |

| Methyl | -1.5 | thecatalyst.org |

| Ethyl | -1.4 | thecatalyst.org |

| n-Propyl | -1.4 | thecatalyst.org |

| n-Butyl | -1.4 | thecatalyst.org |

| t-Butyl | +4.6 | thecatalyst.org |

Note: This table illustrates the trend of substituent effects on keto-enol tautomerism in related compounds. Specific calculations for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic data, which can be invaluable for the identification and characterization of this compound.

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the ¹H and ¹³C nuclei, it is possible to predict their NMR chemical shifts. These predictions, when compared to experimental spectra of related compounds, can aid in the structural elucidation of the title compound. For instance, predicted shifts for the butyl and methyl groups would be expected in specific regions of the spectrum.

IR Vibrational Frequencies: The calculation of the vibrational frequencies of the molecule allows for the prediction of its infrared (IR) spectrum. The characteristic C=O stretching frequencies of the diketone would be a key feature. For the diketo form of similar compounds, these are typically observed in the region of 1700-1730 cm⁻¹. The C-H stretching and bending vibrations of the alkyl groups would also be predicted.

Calculation of Molecular Descriptors and Physicochemical Parameters Relevant to Reactivity and Interactions

A variety of molecular descriptors can be calculated to quantify the physicochemical properties of this compound, which are important for understanding its reactivity and potential interactions. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. researchgate.net

Table 2: Predicted Physicochemical Properties for 3-Butylpentane-2,4-dione (a related compound)

| Property | Value | Reference |

| Molecular Weight | 156.22 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 156.115029749 Da | nih.gov |

| Topological Polar Surface Area | 34.1 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

Reaction Pathway and Transition State Analysis of Key Chemical Transformations

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. This involves locating the transition state structures for a given reaction and calculating the activation energy.

For example, the mechanism of enolate formation by deprotonation at the α-carbon could be studied. The calculations would identify the most acidic proton and the structure of the resulting enolate. The transition state for this proton transfer reaction could be located, and the activation barrier calculated, providing information on the reaction rate. Similarly, the mechanisms of other reactions typical for β-diketones, such as alkylation or condensation reactions, could be computationally explored.

Mechanistic Biological Interactions of 3 Butyl 3 Methylpentane 2,4 Dione and Its Derivatives

Exploration of Enzymatic Biotransformation Pathways

There is no available research that details the enzymatic biotransformation pathways of 3-Butyl-3-methylpentane-2,4-dione. Studies identifying the specific enzymes responsible for its metabolism, the resulting metabolites, or the kinetics of these transformations in any biological system have not been published.

In Vitro Studies on Interaction with Biomolecules (e.g., proteins, nucleic acids) and Related Mechanisms (excluding clinical human trials)

No in vitro studies documenting the direct interaction of this compound with biomolecules such as proteins or nucleic acids are present in the current body of scientific literature. Consequently, there is no data on potential binding affinities, mechanisms of interaction (e.g., covalent bonding, hydrogen bonding, hydrophobic interactions), or the functional consequences of such interactions.

Investigation of Antimicrobial or Antioxidant Mechanisms (excluding safety profiles or clinical efficacy)

There are no published investigations into the potential antimicrobial or antioxidant mechanisms of this compound. While related chemical classes, such as other dione (B5365651) derivatives, may exhibit such properties, the specific molecular mechanisms for the title compound—for instance, how it might disrupt microbial cell membranes or scavenge reactive oxygen species—have not been studied.

Advanced Analytical Methodologies for 3 Butyl 3 Methylpentane 2,4 Dione

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 3-Butyl-3-methylpentane-2,4-dione. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and the nature of the sample matrix.

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like β-diketones. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification. ekb.egikev.org The GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The subsequent MS analysis fragments the eluted molecules and sorts them by their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

This technique is particularly valuable for assessing the purity of this compound. For instance, in the synthesis of the related compound 3-methylpentane-2,4-dione, gas chromatography was used to reveal the presence of a 3,3-dimethylpentane-2,4-dione impurity, demonstrating GC's utility in monitoring reaction byproducts. orgsyn.org In complex mixtures, such as flavor and fragrance formulations or environmental samples, GC-MS can identify and quantify various components simultaneously. ekb.egikev.org Methods developed for other ketones, such as 2,3-butanedione (B143835) and 2,3-pentanedione (B165514) in e-liquids, showcase the high sensitivity and good repeatability of GC-MS for quantitative analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of this compound This table presents typical parameters adapted from methods for similar analytes.

| Parameter | Setting | Purpose |

| Column | Fused silica (B1680970) capillary (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm) | Separates compounds based on volatility and polarity. ekb.eg |

| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. ekb.eg |

| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min | Controls compound elution based on boiling points. ekb.eg |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules for mass spectrum generation. ekb.eg |

| MS Scan Range | m/z 40-350 | Detects a wide range of fragment ions. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. nih.gov It is especially critical for the separation of isomers—molecules with the same formula but different structures. The separation of positional isomers of this compound from other C9-diketones is essential for quality control and characterization.

Reverse-phase (RP) HPLC is the most common mode used. An analytical method for the related compound 3-Methyl-2,4-pentanedione utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724) and water, demonstrating the applicability of this technique. sielc.com For challenging isomer separations, specialized columns can be employed. Columns that facilitate π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases, show unique retention characteristics and can achieve excellent separation of aromatic and structural isomers that are difficult to resolve on standard C18 columns. nacalai.com The development of an HPLC method involves optimizing the mobile phase composition, column temperature, and flow rate to achieve baseline separation of all target isomers. mdpi.com

Table 2: Example HPLC Conditions for Separation of Related Diketones Adapted from the method for 3-Methyl-2,4-pentanedione. sielc.com

| Parameter | Condition | Purpose |

| Column | Newcrom R1 (Reverse-Phase) | Stationary phase for separation. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Elutes compounds from the column. sielc.com |

| Detector | UV-Vis or Mass Spectrometry (MS) | Detects and quantifies the separated compounds. |

| Application | Isomer separation, purity analysis, preparative separation. sielc.com |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds (VOCs) within a sample. mdpi.com It combines sampling and pre-concentration into a single step. mdpi.com The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently transferred to the injector of a GC-MS for thermal desorption and analysis.

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. mdpi.com Common fibers, such as those coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are effective for a broad range of volatiles, including ketones, aldehydes, and alcohols. mdpi.comacs.org This technique has been successfully applied to characterize the volatile profiles of complex matrices like foods, beverages, and biological samples. mdpi.comacs.org

Table 3: Key Parameters for HS-SPME Method Development Based on general procedures for volatile compound analysis. mdpi.commdpi.com

| Parameter | Options/Range | Influence on Analysis |

| SPME Fiber | DVB/CAR/PDMS, PDMS/DVB, Polyacrylate (PA) | The choice of fiber coating determines the selectivity and capacity for different analytes. mdpi.comacs.org |

| Extraction Temp. | Ambient to >80°C | Higher temperatures increase the vapor pressure of analytes, enhancing their transfer to the headspace. mdpi.com |

| Extraction Time | 15 - 60 min | Affects the amount of analyte adsorbed; equilibrium time must be determined. mdpi.com |

| Agitation | Stirring or Shaking | Facilitates the equilibrium of analytes between the sample and the headspace. acs.org |

Development of hyphenated techniques for complex sample analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex samples. GC-MS and HPLC-MS are primary examples of such techniques. The development of more advanced hyphenated systems offers even greater analytical power.

For instance, tandem mass spectrometry (GC-MS/MS) significantly improves selectivity and sensitivity. acs.org This technique involves selecting a specific parent ion from the initial mass spectrum and subjecting it to further fragmentation, which helps to eliminate background noise and confirm the identity of trace-level compounds in highly complex matrices like wine. acs.org

Another advanced configuration involves multi-detector systems. A gas chromatograph can be equipped with a splitter to send the column effluent to multiple detectors simultaneously, such as a mass spectrometer (MS), a flame ionization detector (FID), and a pulsed flame photometric detector (PFPD). srainstruments.com This setup allows for the simultaneous identification of compounds by MS, universal quantification of organic compounds by FID, and specific detection of sulfur or phosphorus compounds by PFPD in a single analytical run. srainstruments.com Furthermore, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS, provides highly accurate mass measurements, enabling the unambiguous determination of elemental formulas for unknown compounds and enhancing confidence in identification. markes.com

Method Validation and Interlaboratory Comparability Studies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. cergypontoise.frresearchgate.net While specific validation studies for this compound are not prominent in the literature, the established guidelines provide a clear framework. ikev.orgcergypontoise.fr Any quantitative method developed for this compound would require validation to ensure the reliability of the results.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. cergypontoise.fr

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in a given range. cergypontoise.fr

Accuracy: The closeness of the test results to the true value. ikev.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations). ikev.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. ikev.orgnih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. mdpi.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ikev.org

Interlaboratory comparability studies are crucial for standardizing an analytical method across different laboratories. researchgate.net These studies, often called proficiency testing, help to ensure that a method produces consistent and comparable results regardless of where the analysis is performed. researchgate.net This involves analyzing the same samples at multiple facilities and comparing the outcomes, which is essential for establishing a standard analytical method.

Table 4: Core Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of measured value to the true value, often assessed by recovery studies. | Recovery typically within 80-120%. ikev.org |

| Precision | Scatter of results from multiple analyses of the same sample, expressed as RSD. | RSD < 2% for drug substance assay. ikev.org |

| Linearity | Proportionality of signal to concentration over a range. | Correlation coefficient (r²) > 0.99. researchgate.net |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. nih.gov |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. nih.gov |

| Specificity | Ability to differentiate the analyte from interfering substances. | Peak purity analysis, no co-elution with impurities. |

Future Research Directions for 3 Butyl 3 Methylpentane 2,4 Dione

Targeted Synthesis of Novel Derivatives with Enhanced Properties

The synthesis of new derivatives of 3-Butyl-3-methylpentane-2,4-dione is a primary avenue for future research. While the synthesis of α-substituted β-diketones can be challenging due to steric hindrance, modern synthetic methods offer pathways to overcome these limitations. nih.govnih.gov Future work should focus on modifying the butyl and methyl groups or introducing new functionalities to tailor the molecule's properties for specific applications.

Key research objectives in this area include:

Functionalization of the Alkyl Chains: Introducing functional groups such as hydroxyl, amino, or carboxyl groups onto the butyl chain could enhance the molecule's solubility in polar solvents and provide sites for further conjugation, for example, to polymers or biomolecules.

Synthesis of Asymmetric Derivatives: Exploring synthetic routes to asymmetrically substituted derivatives, where the two carbonyl groups are flanked by different substituents, could lead to materials with unique electronic and optical properties.

Exploration of Alternative Synthetic Methodologies: While Claisen condensation is a traditional method, investigating alternative routes such as those involving acid chlorides and enolates could provide higher yields and greater flexibility in synthesizing sterically hindered derivatives. nih.govnih.gov

Table 1: Potential Derivatives of this compound and Their Hypothesized Properties

| Derivative Name | Structural Modification | Hypothesized Property Enhancement | Potential Application Area |

| 3-(4-Hydroxybutyl)-3-methylpentane-2,4-dione | Introduction of a terminal hydroxyl group on the butyl chain | Increased hydrophilicity, potential for polymerization | Biomaterials, functional polymers |

| 3-Butyl-3-(aminomethyl)pentane-2,4-dione | Introduction of an amino group | Metal chelation enhancement, pH-responsive behavior | Metal extraction, smart materials |

| 1-(4-Fluorophenyl)-3-butyl-3-methylpentane-2,4-dione | Replacement of a methyl group with a fluorophenyl group | Altered electronic properties, potential for liquid crystallinity | Electronic materials, display technologies |

Expanding the Scope of Catalytic Applications

β-Diketones are renowned for their ability to form stable complexes with a wide range of metal ions, which can then act as catalysts in various organic transformations. mdpi.comalfachemic.com The sterically bulky nature of this compound makes its metal complexes particularly interesting candidates for stereoselective catalysis. nih.gov

Future research in this domain should aim to:

Synthesize and Characterize Novel Metal Complexes: A systematic study of the coordination chemistry of this compound with various transition metals (e.g., Cu, Fe, Ru, Pd) and lanthanides is warranted. rsc.orgmdpi.com

Investigate Catalytic Activity in Stereoselective Reactions: The chiral pocket created by the bulky butyl and methyl groups could be exploited to control the stereochemical outcome of reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation.

Explore Polymerization Catalysis: Metal complexes of β-diketones are known to act as initiators or catalysts in polymerization reactions. The specific steric and electronic environment provided by this compound could lead to polymers with novel tacticities and properties. alfachemic.com

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Metal Ion | Potential Catalytic Reaction | Rationale |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Well-established for β-diketonate complexes; steric bulk may influence polymer properties. mdpi.com |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand sterics can enhance catalytic efficiency and selectivity. |

| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral environment around the metal center could induce enantioselectivity. mdpi.com |

| Lanthanides (e.g., Eu, Tb) | Lewis acid catalysis, luminescent probes | Strong Lewis acidity and characteristic luminescence of lanthanide complexes. rsc.org |

Deeper Elucidation of Biological Interaction Mechanisms

While many β-diketones exhibit a range of biological activities, the potential of this compound in this area remains largely unexplored. mdpi.comruc.dknih.gov The presence of the lipophilic butyl group suggests that this compound may readily interact with biological membranes and lipophilic binding sites of proteins.

Future research should focus on:

Screening for Bioactivity: A comprehensive screening of this compound and its derivatives against various biological targets, including enzymes, receptors, and microbial strains, is a crucial first step. mdpi.commdpi.com

Investigating Structure-Activity Relationships (SAR): By systematically modifying the structure of the molecule, researchers can identify the key features responsible for any observed biological activity. ruc.dk This can be guided by computational docking studies.

Exploring its Role as a Drug Carrier: The ability of β-diketones to chelate metal ions could be harnessed to develop delivery systems for metal-based drugs, potentially improving their efficacy and reducing side effects. The lipophilicity of this compound could enhance the cellular uptake of such complexes. mdpi.com

Development of Advanced Computational Models for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. mdpi.com For this compound, the development of accurate computational models is essential for understanding its behavior and for the rational design of new derivatives.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the molecule's electronic structure, tautomeric equilibrium, and the strength of the intramolecular hydrogen bond in its enol form. mdpi.com This information is crucial for understanding its reactivity and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If biological activity is discovered, QSAR models can be developed to correlate structural features with biological efficacy, enabling the in silico design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents, metal ions, and biological macromolecules.

Table 3: Key Parameters for Computational Modeling of this compound

| Computational Method | Key Parameters to Investigate | Expected Insights |

| Density Functional Theory (DFT) | Tautomeric equilibrium energies, bond lengths and angles, vibrational frequencies, electronic properties (HOMO/LUMO) | Understanding of stability, reactivity, and spectroscopic signatures. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (e.g., lipophilicity, steric parameters, electronic parameters) | Prediction of biological activity and guidance for derivative synthesis. |

| Molecular Dynamics (MD) | Conformational preferences, interaction energies with solvents and biomolecules, diffusion coefficients | Understanding of behavior in different environments and binding mechanisms. |

Exploration of New Application Areas in Emerging Technologies

The unique combination of properties of this compound suggests its potential utility in a range of emerging technologies beyond traditional catalysis and materials science.

Future exploratory research could target:

Luminescent Materials and Sensors: Lanthanide complexes of β-diketones are known for their strong luminescence. alfachemic.commdpi.com The specific ligand field provided by this compound could lead to novel phosphors for applications in lighting, displays, and anti-counterfeiting technologies. Furthermore, the sensitivity of the ligand's environment to external stimuli could be exploited for the development of chemical sensors.

Precursors for Advanced Materials: The compound could serve as a precursor for the synthesis of specialized metal oxide nanoparticles or thin films via techniques like sol-gel processing or chemical vapor deposition. The steric bulk of the ligand could influence the morphology and properties of the resulting nanomaterials.

Additives for Polymers and Lubricants: The lipophilic nature and potential for metal chelation could make this compound a useful additive for modifying the properties of polymers or as a component in lubricant formulations.

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovative applications.

Q & A

Q. Example Protocol :

Dissolve pentane-2,4-dione in THF with NaOH.

Add 3-butyl-3-methyl bromide dropwise under nitrogen.

Reflux for 12 hours, then quench with ice-water.

Extract with dichloromethane and purify via silica gel chromatography.

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Q. Example Workflow :

Perform conformational search for tautomers.

Calculate Gibbs free energy differences.

Simulate IR spectra and compare with experimental results to identify dominant tautomers.

Advanced: How can the SMD continuum solvation model predict solvent effects on this compound's reactivity?

Methodological Answer:

- Model Parameters :

- Applications :

Q. Steps :

Optimize geometry in vacuum using B3LYP/6-31G*.

Compute solvation energy with SMD parameters for target solvents.

Compare ΔG_solv to rank solvent compatibility.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (bp ~150–160°C) removes low-boiling impurities .

- Crystallization : Recrystallize from ethanol/water mixtures to isolate high-purity crystals.

- Chromatography : Use silica gel columns with hexane/ethyl acetate (4:1) to separate structurally similar byproducts .

Q. Key Considerations :

- Monitor by TLC (Rf ~0.5 in hexane/EA 3:1).

- Analyze purity via GC-MS or HPLC (>95% area under the curve).

Advanced: How do butyl and methyl substituents influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Steric Effects : The bulky 3-butyl group hinders nucleophilic attack at the central carbon, favoring reactions at the less hindered 2- and 4-positions.

- Electronic Effects : Electron-donating alkyl groups stabilize the enolate intermediate, enhancing reactivity in aldol condensations .

Q. Experimental Design :

Compare reaction rates with unsubstituted pentane-2,4-dione.

Use kinetic studies (e.g., UV-Vis monitoring) to quantify substituent effects.

Advanced: What assay conditions are critical for evaluating the antimicrobial activity of this compound?

Methodological Answer:

- Controls : Include positive (e.g., ampicillin) and negative (DMSO solvent) controls.

- Culture Conditions : Use Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi, incubated at 37°C for 24 hours .

- Dose-Response : Test concentrations from 1–100 μg/mL to determine minimum inhibitory concentration (MIC).

Q. Data Interpretation :

- Measure zone of inhibition (mm) or MIC values.

- Validate with triplicate experiments and statistical analysis (e.g., ANOVA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.